Architecting Molecular Complexity: A Technical Guide to 4-Ethynylpiperidin-4-ol Hydrochloride in Advanced Synthesis
Architecting Molecular Complexity: A Technical Guide to 4-Ethynylpiperidin-4-ol Hydrochloride in Advanced Synthesis
Executive Summary
4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a piperidine ring bearing both a hydroxyl group and a terminal alkyne at the C4 position, this compound serves as a critical intermediate for synthesizing complex pharmacophores. Its unique structural duality enables orthogonal functionalization, making it an indispensable precursor for dopamine D2 receptor ligands, local anesthetics, and antibody-drug conjugate (ADC) linkers[2][3][4].
Physicochemical Profiling and Structural Dynamics
The utility of 4-ethynylpiperidin-4-ol lies in its combination of a nucleophilic secondary amine and a reactive terminal alkyne. Supplied as a hydrochloride salt, it exhibits enhanced aqueous solubility, oxidative stability, and ease of handling compared to its free-base counterpart[5].
Quantitative Physicochemical Data
Table 1: Structural and physical properties of 4-Ethynylpiperidin-4-ol hydrochloride.
| Parameter | Value |
| Chemical Name | 4-Ethynylpiperidin-4-ol hydrochloride |
| CAS Number | 2044901-46-2[1] |
| Molecular Formula | C₇H₁₂ClNO (C₇H₁₁NO · HCl)[5] |
| Molecular Weight | 161.63 g/mol [5] |
| Monoisotopic Mass (Free Base) | 125.084 Da[6] |
| SMILES (Free Base) | C#CC1(CCNCC1)O[6] |
| Predicted Collision Cross Section [M+H]⁺ | 127.2 Ų[6] |
Mechanistic Role in Drug Discovery
Dopamine D2 Receptor Modulators
The piperidine scaffold is a privileged structure in neuropharmacology. Derivatives of 4-ethynylpiperidin-4-ol have been patented as selective β-arrestin biased dopamine D2 receptor antagonists[2]. The alkyne moiety allows for Sonogashira coupling or click chemistry (CuAAC) to append bulky lipophilic groups. These additions dictate the ligand's conformational bias within the GPCR binding pocket, effectively decoupling the G-protein (cAMP) pathway from the β-arrestin pathway to minimize the severe side effects typically associated with antipsychotics[2].
Figure 1: Divergent D2 receptor signaling pathways modulated by ethynylpiperidine-derived ligands.
Fluorinated Anesthetics and Antiarrhythmics
Building upon the structure of the anesthetic Kazcaine, researchers utilize ethynylpiperidine derivatives to synthesize novel local anesthetics[3]. Fluorobenzoylation of the C4-hydroxyl group significantly increases the molecule's bioavailability and metabolic stability. The fluorine atom's high electronegativity modulates the pKa of the adjacent piperidine nitrogen, optimizing the ratio of ionized to unionized drug at physiological pH—a critical factor for effective sodium channel blockade[3].
Antibody-Drug Conjugate (ADC) Intermediates
Recent patent literature highlights the use of N-Boc-4-ethynylpiperidin-4-ol as a precursor in the synthesis of complex ADC payloads[4]. The terminal alkyne acts as a bioorthogonal handle for attaching cytotoxic payloads via triazole linkages, ensuring linker stability in systemic circulation while allowing for targeted intracellular release[4].
Core Synthetic Methodologies and Validated Protocols
The synthesis of 4-ethynylpiperidin-4-ol hydrochloride requires careful orchestration of protecting group chemistry to prevent the secondary amine from interfering with the nucleophilic addition of the alkyne.
Figure 2: Synthetic workflow for 4-Ethynylpiperidin-4-ol hydrochloride from N-Boc-4-piperidone.
Protocol 1: De Novo Synthesis of 4-Ethynylpiperidin-4-ol Hydrochloride
Technical Insight (Causality & Rationale): The choice of anhydrous HCl in dioxane over aqueous HCl for the deprotection step is critical. Aqueous conditions risk the hydration of the terminal alkyne to a methyl ketone via Markovnikov addition, especially in the presence of trace transition metal impurities. The anhydrous dioxane system ensures the alkyne remains pristine while driving the precipitation of the hydrochloride salt, creating a self-purifying and self-validating step[4].
Step-by-Step Workflow:
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Protection: React 4-piperidone with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) to yield N-Boc-4-piperidone. Validate via TLC (n-hexane/ethyl acetate 7:3, visualizer: ninhydrin).
-
Ethynylation: Under an inert argon atmosphere, cool a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) to -78°C. Dropwise add a solution of lithium acetylide ethylenediamine complex. Stir for 2 hours, allowing the reaction to slowly reach 0°C.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the alkoxide intermediate. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield N-Boc-4-ethynylpiperidin-4-ol[4].
-
Deprotection & Salt Formation: Dissolve the crude N-Boc-4-ethynylpiperidin-4-ol in anhydrous DCM. Slowly add a 4M solution of HCl in dioxane at 0°C[4]. Stir at room temperature for 1-2 hours until gas evolution (CO₂ and isobutylene) ceases.
-
Validation: The product, 4-ethynylpiperidin-4-ol hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum. Validate via ¹H NMR (D₂O): confirm the disappearance of the Boc singlet at ~1.4 ppm and the presence of the terminal alkyne proton at ~2.8 ppm.
Protocol 2: Ultrasonic-Assisted Fluorobenzoylation for Anesthetic Analogs
Technical Insight (Causality & Rationale): The steric hindrance of the tertiary alcohol at the C4 position typically necessitates harsh reflux conditions for esterification, which can thermally degrade the alkyne. Acoustic cavitation generated by an ultrasonic bath creates localized micro-environments of extreme temperature and pressure, overcoming the activation energy barrier without elevating the bulk temperature of the reaction vessel. This preserves the alkyne and significantly improves the yield[3].
Step-by-Step Workflow:
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Preparation: In a dry reaction vessel, combine 4-ethynylpiperidin-4-ol hydrochloride (or an N-alkylated derivative) with a stoichiometric equivalent of 3-fluorobenzoyl chloride[3].
-
Sonication: Place the solvent-free mixture in an ultrasonic bath (40 kHz) at room temperature for exactly 10 minutes[3].
-
Neutralization: Carefully add ice-cold water to the resulting mixture, followed by the addition of potassium carbonate (potash) until the pH reaches 8-9, neutralizing the generated HCl[3].
-
Extraction: Extract the organic product with benzene or toluene. Dry the extract over MgSO₄, filter off the desiccant, and evaporate the solvent under reduced pressure[3].
-
Validation: Purify via recrystallization. Confirm the ester linkage via IR spectroscopy (appearance of a strong C=O stretching band at ~1720 cm⁻¹) and the preservation of the alkyne (C≡C stretch at ~2100 cm⁻¹).
Conclusion
The strategic incorporation of 4-ethynylpiperidin-4-ol hydrochloride into synthetic pipelines offers unparalleled modularity. By understanding the mechanistic causality behind its protection, functionalization, and deprotection, researchers can leverage this building block to architect next-generation therapeutics ranging from biased GPCR ligands to highly targeted ADCs.
References
- 4-ethynylpiperidin-4-ol hydrochloride — Chemical Substance Inform
- PubChemLite: 4-ethynylpiperidin-4-ol hydrochloride (C7H11NO), Université du Luxembourg,
- 4-Ethynylpiperidin-4-ol hydrochloride, Sapphire Bioscience,
- WO2016100940A1 - Dopamine d2 receptor ligands, Google P
- Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives, N
- US20240148895A1 - Antibody-drug conjugate, Google P
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2016100940A1 - Dopamine d2 receptor ligands - Google Patents [patents.google.com]
- 3. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20240148895A1 - Antibody-drug conjugate - Google Patents [patents.google.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. PubChemLite - 4-ethynylpiperidin-4-ol hydrochloride (C7H11NO) [pubchemlite.lcsb.uni.lu]
